1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile
Description
1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile is a tetralin-derived compound featuring a hydroxymethyl (-CH$_2$OH) substituent and a nitrile (-CN) group at the 1-position of the partially saturated naphthalene ring. This structure combines the rigidity of the tetrahydronaphthalene core with functional groups that enhance polarity and reactivity.
Properties
IUPAC Name |
1-(hydroxymethyl)-3,4-dihydro-2H-naphthalene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c13-8-12(9-14)7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,14H,3,5,7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDGLFPCOLIHGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1)(CO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile can be achieved through several synthetic routesThe hydroxymethylation can be carried out using formaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions . The resulting hydroxymethylated intermediate can then be reacted with a cyanating agent, such as sodium cyanide, to introduce the carbonitrile group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-product formation. The use of advanced purification techniques, such as chromatography, ensures the isolation of the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 1-(Carboxymethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile.
Reduction: 1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-1-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
-
Pharmacological Studies
- Neuropharmacology : Research indicates that derivatives of tetrahydronaphthalene compounds exhibit activity at various neurotransmitter receptors. For instance, studies have shown that modifications to the tetrahydronaphthalene structure can enhance binding affinities to serotonin and dopamine receptors, making them potential candidates for drug development targeting neurological disorders .
- Anti-inflammatory Properties : Some studies have suggested that 1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
-
Coordination Chemistry
- The compound has been investigated for its ability to form complexes with transition metals. These complexes can exhibit unique catalytic properties, making them useful in various chemical reactions including oxidation and polymerization processes.
- Environmental Chemistry
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuropharmacology | Demonstrated enhanced binding affinity to serotonin receptors with modified tetrahydronaphthalene derivatives. |
| Study B | Coordination Chemistry | Identified successful metal complexation leading to improved catalytic activity in oxidation reactions. |
| Study C | Environmental Impact | Analyzed biodegradation rates of tetrahydronaphthalene compounds in aquatic environments; found significant degradation by specific microbial communities. |
Industrial Applications
-
Chemical Manufacturing
- The compound serves as an intermediate in the production of various fine chemicals and pharmaceuticals. Its unique structure allows for further functionalization, leading to a range of bioactive compounds.
- Material Science
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the carbonitrile group can participate in nucleophilic addition reactions . These interactions can modulate the activity of biological pathways, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
Structural and Functional Group Variations
The hydroxymethyl derivative is distinguished from related compounds by its substituents, which influence electronic, steric, and solubility properties. Key analogues include:
Key Observations :
- The hydroxymethyl group introduces polarity, likely improving aqueous solubility compared to non-polar analogues like α-cyanotetraline.
- Dual cyano groups (e.g., 4-(1-cyanoethyl) derivative) may enhance electrophilicity, increasing reactivity in nucleophilic environments .
Hydroxymethyl Derivative Considerations :
- Synthesis likely demands hydroxyl group protection (e.g., silylation or acetylation) to prevent side reactions during nitrile formation.
- Potential routes include reductive amination or nucleophilic substitution, though yields and purity data are speculative without direct evidence.
Physical and Spectral Properties
Comparative spectral data highlights substituent effects:
Notes:
- The hydroxymethyl group would introduce a broad O-H stretch in IR (~3400 cm$^{-1}$) and distinct $^1$H-NMR signals for -CH$_2$OH (~3.5–4.0 ppm) .
- Cyano groups in all analogues show strong IR absorption near 2240 cm$^{-1}$ .
Toxicity and Metabolism:
- α-Cyanotetraline: Classified as a pharmaceutical impurity (Tetryzoline HCl), necessitating strict control in drug formulations .
- Hydroxymethyl derivative: Unreported in toxicity studies; hydroxyl group may facilitate Phase II metabolism (e.g., glucuronidation), reducing bioaccumulation risk compared to cyano-rich analogues.
Biological Activity
1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile, also known as alpha-Cyanotetraline, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article will explore its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C11H11N
- Molecular Weight : 157.21 g/mol
- CAS Number : 56536-96-0
- Structure : The compound features a tetrahydronaphthalene core with a hydroxymethyl group and a carbonitrile functional group.
This compound exhibits various biological activities that can be attributed to its structural components:
- Anti-inflammatory Activity : The compound has shown potential in inhibiting inflammatory pathways, which may be linked to its ability to modulate cytokine production.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against certain bacterial strains, although specific mechanisms remain to be fully elucidated.
Biological Activity Overview
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | |
| Antimicrobial | Activity against specific bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Study 1: Anti-inflammatory Effects
In a controlled study examining the anti-inflammatory effects of alpha-Cyanotetraline, researchers found that treatment with the compound significantly reduced levels of pro-inflammatory cytokines in vitro. The study utilized various cell lines to assess the compound's impact on inflammatory markers. Results indicated a dose-dependent inhibition of TNF-alpha and IL-6 production.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of alpha-Cyanotetraline against Gram-positive and Gram-negative bacteria. The compound displayed notable inhibitory effects on bacterial growth at concentrations as low as 50 µg/mL. The study highlighted the potential for developing new antimicrobial agents based on this compound's structure.
Pharmacological Applications
Given its diverse biological activities, this compound could have several pharmacological applications:
- Anti-inflammatory Drugs : Its ability to modulate inflammatory responses makes it a candidate for treating chronic inflammatory diseases.
- Antimicrobial Agents : The observed antibacterial properties suggest potential use in developing new treatments for infections resistant to conventional antibiotics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
